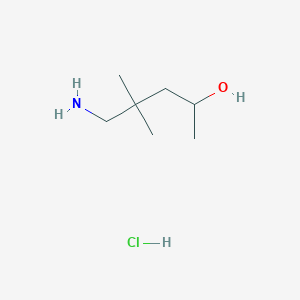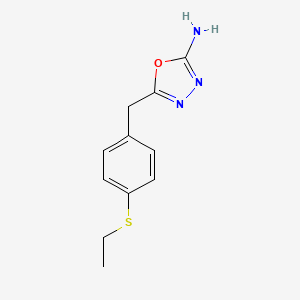
5-Amino-4,4-dimethylpentan-2-ol hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photochemical Dimerization of Aminopyridines and Pyridones :
- Research by Taylor and Kan (1963) in the "Journal of the American Chemical Society" discusses the formation of dimers through ultraviolet irradiation of various aminopyridines in hydrochloric acid solutions. This study can provide insights into the photochemical properties and potential applications of similar compounds in chemical synthesis and photochemical reactions (Taylor & Kan, 1963).
In Vivo Metabolism of Psychoactive Phenethylamine :
- Kanamori et al. (2002) explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, leading to various metabolites. This research, published in "Journal of Analytical Toxicology," is significant for understanding the metabolic pathways of related compounds, which can be relevant in pharmacological and toxicological studies (Kanamori et al., 2002).
Mechanistic Studies on Lysine-Induced N-Formylation :
- Eilstein et al. (2007), in "Chemical Research in Toxicology," examined the reactivity of p-benzoquinonediimines with lysine, a study that can provide a better understanding of the chemical behavior of similar compounds in the context of allergic contact dermatitis (Eilstein et al., 2007).
Reversible Blocking of Amino Groups with Citraconic Anhydride :
- Research by Dixon and Perham (1968) in "The Biochemical Journal" discusses the reversible blocking of amino groups in molecules, a process that could be relevant to the modification and functionalization of similar amino-containing compounds (Dixon & Perham, 1968).
Synthesis and Properties of Tetrahydropteridine Derivatives :
- Whiteley, Drais, and Huennekens (1969) in "Archives of Biochemistry and Biophysics" reported the synthesis of a tetrahydropteridine derivative, offering insights into the synthesis pathways that might be applicable to 5-Amino-4,4-dimethylpentan-2-ol hydrochloride (Whiteley et al., 1969).
Safety And Hazards
Propiedades
IUPAC Name |
5-amino-4,4-dimethylpentan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(9)4-7(2,3)5-8;/h6,9H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGBGDVGWPBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4,4-dimethylpentan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)



![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)



![[1-(Phenylsulfanyl)cyclopentyl]methanamine](/img/structure/B1524470.png)
![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)
